Dual mTORC1/mTORC2 Kinase Inhibition
OXA-01 potently inhibits mTOR kinase activity with IC50 values of 29 nM for mTORC1 and 7 nM for mTORC2, whereas rapamycin lacks direct mTORC2 inhibitory activity . This dual inhibition contrasts with rapamycin's allosteric, partial inhibition of mTORC1 only [1].
| Evidence Dimension | Kinase inhibition potency |
|---|---|
| Target Compound Data | IC50: 29 nM (mTORC1), 7 nM (mTORC2) |
| Comparator Or Baseline | Rapamycin: no direct mTORC2 inhibition |
| Quantified Difference | >100-fold selectivity vs. PI3K isoforms |
| Conditions | In vitro kinase assay |
Why This Matters
The direct inhibition of mTORC2 by OXA-01 prevents the feedback activation of Akt that is observed with rapamycin, thereby achieving more complete suppression of the PI3K/Akt/mTOR signaling axis.
- [1] Bhagwat S, et al. Abstract #3711: Superior cellular anti-tumor effects of a dual mTORC1/mTORC2 kinase inhibitor OXA-01 relative to the mTORC1 inhibitor rapamycin. Cancer Res. 2009;69(9_Supplement):3711. View Source
